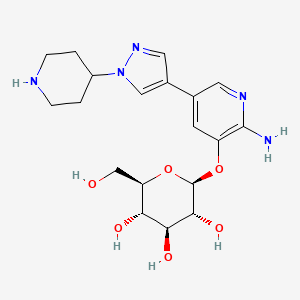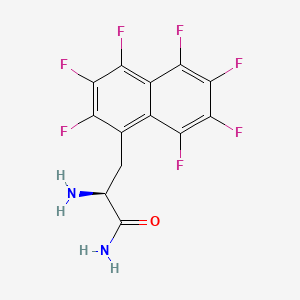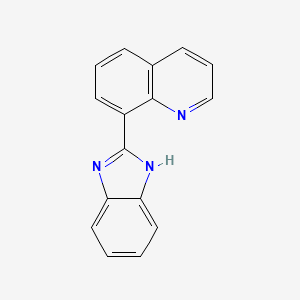
8-(1H-benzimidazol-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The benzimidazole moiety is known for its pharmacological properties, while the quinoline ring is a common scaffold in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-yl)quinoline typically involves the condensation of o-phenylenediamine with quinoline derivatives. One common method includes the reaction of substituted phenylenediamine with 5-formyl-8-quinolinol in the presence of sodium metabisulfite and dimethylformamide (DMF) at elevated temperatures (120°C) . This reaction yields the desired benzimidazole-quinoline hybrid compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
8-(1H-benzimidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学的研究の応用
8-(1H-benzimidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the pharmacological properties of the benzimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-(1H-benzimidazol-2-yl)quinoline is largely dependent on its interaction with biological targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The quinoline ring can intercalate into DNA, leading to the inhibition of DNA replication and transcription. These interactions make the compound a promising candidate for anticancer and antimicrobial therapies .
類似化合物との比較
8-(1H-benzimidazol-2-yl)quinoline can be compared with other benzimidazole and quinoline derivatives:
Benzimidazole Derivatives: Compounds like mebendazole and albendazole are well-known for their antiparasitic activity. This compound shares the benzimidazole scaffold but has additional properties due to the quinoline ring.
Quinoline Derivatives: Chloroquine and quinine are famous antimalarial drugs. The presence of the benzimidazole moiety in this compound provides additional pharmacological benefits.
List of Similar Compounds
- Mebendazole
- Albendazole
- Chloroquine
- Quinine
特性
分子式 |
C16H11N3 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
8-(1H-benzimidazol-2-yl)quinoline |
InChI |
InChI=1S/C16H11N3/c1-2-9-14-13(8-1)18-16(19-14)12-7-3-5-11-6-4-10-17-15(11)12/h1-10H,(H,18,19) |
InChIキー |
MSBBVISJVVAALS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

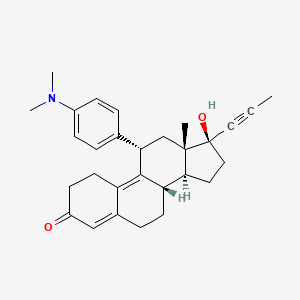
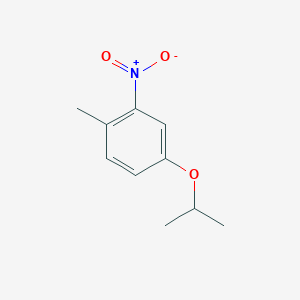

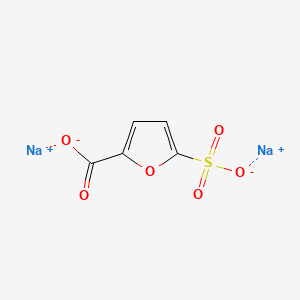

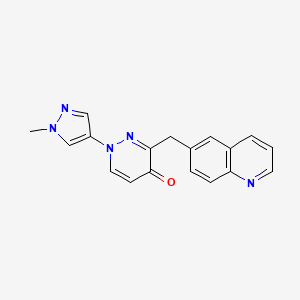
![2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)

![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
